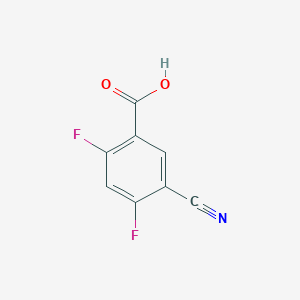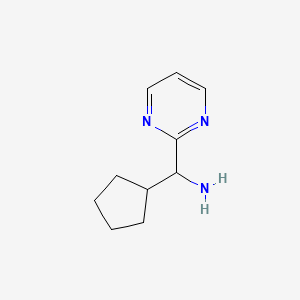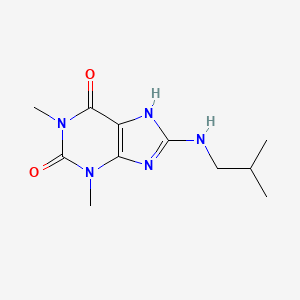
3-Trifluoromethylbenzoyl isothiocyanate
Vue d'ensemble
Description
3-Trifluoromethylbenzoyl isothiocyanate is a chemical compound with the CAS Number: 100663-25-0 . It has a molecular weight of 231.2 and its IUPAC name is 3-(trifluoromethyl)benzoyl isothiocyanate .
Synthesis Analysis
Isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . A general and facile one-pot process for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .Molecular Structure Analysis
The molecular structure of 3-Trifluoromethylbenzoyl isothiocyanate is represented by the InChI code: 1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H .Chemical Reactions Analysis
Isothiocyanates are biologically active hydrolysis products of glucosinolates . They can react with water molecules and hydroxides in neutral and alkaline solutions .Physical And Chemical Properties Analysis
Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S and are abundant in Brassicaceae or Cruciferae vegetables . Structural differences lead to differences in lipophilicity and hydrophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
- 3-Trifluoromethylbenzoyl isothiocyanate has been used in the synthesis of various compounds. For instance, it's involved in the creation of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas. These compounds have been studied for their vibrational spectral characteristics and structural properties, including their intermolecular actions and hydrogen bond formations, which impact their infrared spectra (Qiao et al., 2017).
Environmental Sustainability
- In green chemistry, 3-Trifluoromethylbenzoyl isothiocyanate plays a role in sustainable synthesis methods. For example, it's used in water-promoted tandem reactions for synthesizing structurally diverse 2-aminobenzothiazoles and 2-aminobenzoxazoles, which are of pharmaceutical interest. This approach offers advantages like high efficiency, use of benign solvents, and simple experimental procedures (Zhang et al., 2011).
Catalytic Applications
- The compound finds applications in catalysis. For example, it's used in the trifluoromethylthiolation of molecules, an important process in drug design due to the unique properties of the trifluoromethylthio group. This reaction features mild conditions and excellent enantioselectivities, making it a highly efficient method for constructing certain chemical bonds (Zhang et al., 2017).
Analytical Chemistry
- In the field of analytical chemistry, 3-Trifluoromethylbenzoyl isothiocyanate has been utilized for the derivatization of biogenic amines, facilitating their determination by liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance analysis. This reagent offers benefits in terms of simplicity and efficiency in the separation and determination of derivatives (Jastrzębska et al., 2018).
Biochemical Applications
- It's also used in biochemical methods like the TRIzol solubilization and extraction technique, a method for deproteinizing RNA. This technique, involving guanidinium isothiocyanate, is advantageous in isolating RNA, DNA, and proteins from a single sample (Rio et al., 2010).
Mécanisme D'action
Target of Action
Isothiocyanates (itcs), a group to which this compound belongs, are known to have well-defined indirect antioxidant and antitumor properties . They achieve this through their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Mode of Action
Itcs, in general, are known to exhibit their effects through the activation of nrf2, a pivotal mechanism of action for all itcs, playing a key role in both antioxidative and anti-inflammatory activities .
Biochemical Pathways
It is known that itcs can affect various biochemical pathways due to their ability to regulate transcription factors and signaling pathways .
Result of Action
Itcs are known to have antioxidative and anti-inflammatory activities . They also exhibit numerous health benefits, ranging from cardio- and nephroprotection to anticancer activity .
Safety and Hazards
Orientations Futures
Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQKHXTTHRRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethylbenzoyl isothiocyanate | |
CAS RN |
100663-25-0 | |
| Record name | 3-(trifluoromethyl)benzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)

![7-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)
![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)


![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)

![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)

![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)

